N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide
Description
N-(3-Acetylphenyl)-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-acetylphenyl group attached to the nitrogen atom and a 4-fluorophenoxy moiety linked via an acetamide bridge.
Properties
Molecular Formula |
C16H14FNO3 |
|---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C16H14FNO3/c1-11(19)12-3-2-4-14(9-12)18-16(20)10-21-15-7-5-13(17)6-8-15/h2-9H,10H2,1H3,(H,18,20) |
InChI Key |
SSQBADWLRFVYSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 2-(4-Fluorophenoxy)acetic Acid
The synthesis begins with preparing 2-(4-fluorophenoxy)acetic acid, a critical intermediate. This step involves nucleophilic substitution between 4-fluorophenol and chloroacetic acid under alkaline conditions:
Reaction Conditions
-
Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
-
Solvent : Dimethyl sulfoxide (DMSO) or acetone
-
Temperature : 60–80°C
-
Time : 6–12 hours
The reaction proceeds via deprotonation of 4-fluorophenol, followed by nucleophilic attack on chloroacetic acid. Yields typically range from 70–85%, depending on solvent polarity and stoichiometric ratios.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | High (DMSO) | Enhances reaction rate |
| Molar Ratio (Phenol:Chloroacetic Acid) | 1:1.2 | Minimizes side products |
| Temperature | 70°C | Balances kinetics and stability |
Amide Coupling: Formation of the Target Compound
The second stage couples 2-(4-fluorophenoxy)acetic acid with 3-acetylaniline to form the acetamide bond. Two predominant methods are employed:
Acyl Chloride Method
-
Activation : Convert 2-(4-fluorophenoxy)acetic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
-
Conditions : Reflux in anhydrous dichloromethane (DCM) for 2–4 hours.
-
-
Coupling : React the acyl chloride with 3-acetylaniline in the presence of a base (e.g., triethylamine).
Carbodiimide-Mediated Coupling
A more efficient approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts:
-
Solvent : Anhydrous DCM or tetrahydrofuran (THF)
-
Temperature : Room temperature (25°C)
-
Time : 12–24 hours
Comparative Table: Coupling Methods
| Method | Yield (%) | Purity (%) | Advantages |
|---|---|---|---|
| Acyl Chloride | 65–75 | 85–90 | Simplicity |
| EDCI/DMAP | 80–90 | 95–98 | Higher yield, milder conditions |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost-effectiveness and scalability. Key adaptations include:
-
Continuous Flow Reactors : Reduce reaction times by 50% compared to batch processes.
-
Solvent Recycling : DCM recovery systems minimize waste.
-
Automated Purification : Flash chromatography with silica gel or C18 columns ensures consistent purity.
Structural Validation and Analytical Techniques
Post-synthesis characterization is critical for confirming structural integrity:
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) :
-
High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₆H₁₄FNO₃: 288.1034; observed: 288.1036.
Chromatographic Purity Assessment
-
HPLC Conditions :
Optimization Challenges and Solutions
Byproduct Formation
-
Issue : Residual 4-fluorophenol in the intermediate.
-
Solution : Acid-base extraction with 5% NaOH(aq) removes unreacted phenol.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Pharmacological Activities
Table 1: Key Structural and Pharmacological Comparisons
Key Observations:
- Substituent Effects: The 4-fluorophenoxy group in the target compound and analogs may enhance bioavailability compared to chlorinated () or methoxylated () derivatives due to fluorine’s electronegativity and small atomic radius .
Pharmacological Trends :
- Thiadiazole-containing analogs (e.g., 7d in ) exhibit potent cytotoxicity, suggesting that heterocyclic cores enhance anticancer activity. The target compound lacks such a core, which may limit its efficacy unless modified .
- Compounds with morpholine () or methoxy () groups show improved solubility (lower logP), a critical factor for drug-likeness .
Key Observations:
- Synthetic Accessibility: The target compound can likely be synthesized using standard amidation protocols, similar to and , which describe fluorophenoxy acetamide preparations .
- logP and Solubility : The morpholine derivative () has a significantly lower logP (0.22) compared to the target compound’s predicted ~1.5, suggesting better aqueous solubility .
Biological Activity
N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C15H14FNO3
- Molar Mass : Approximately 317.34 g/mol
- Structural Features : The compound contains an acetylphenyl group and a fluorophenoxy moiety, which contribute to its unique chemical properties and biological activities.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies suggest it may act as an enzyme inhibitor or receptor modulator, impacting bacterial growth and survival.
- Minimum Inhibitory Concentration (MIC) : Studies have shown that this compound has a favorable MIC against certain Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing symptoms associated with inflammatory diseases. This effect may be attributed to the compound's ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The acetyl group may enhance binding affinity to enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : The fluorophenoxy moiety might interact with receptors that regulate inflammatory responses, leading to decreased inflammation and pain perception.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against Klebsiella pneumoniae. The results demonstrated a significant reduction in bacterial viability at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant strains .
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |
|---|---|---|
| Klebsiella pneumoniae | 32 | Metronidazole (64 µg/mL) |
| Staphylococcus aureus | 16 | Penicillin (32 µg/mL) |
Study 2: Anti-inflammatory Activity
In a separate investigation, the compound was tested for its ability to inhibit the production of pro-inflammatory cytokines in vitro. The findings indicated a dose-dependent reduction in cytokine levels, highlighting its potential role as an anti-inflammatory agent .
Q & A
Basic Research Questions
What are the established synthetic routes for N-(3-acetylphenyl)-2-(4-fluorophenoxy)acetamide, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including:
- Acetylation: Introduction of the acetyl group to the phenylamine precursor (e.g., using acetic anhydride and a base like triethylamine) .
- Etherification: Coupling the fluorophenoxy group via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF or THF) and controlled temperatures (60–80°C) to avoid side reactions .
- Amide Bond Formation: Activation of carboxylic acid intermediates using coupling agents like EDC/HOBt .
Key Optimization Factors:
- Solvent Choice: DMF enhances solubility of aromatic intermediates but may require post-synthesis purification to remove residuals .
- Temperature: Elevated temperatures (≥80°C) risk decomposition of the acetylphenyl moiety .
- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves fluorophenoxy group incorporation .
What spectroscopic and crystallographic methods are critical for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolves bond angles and dihedral angles between the acetylphenyl and fluorophenoxy groups, critical for understanding conformational stability .
- IR Spectroscopy: Identifies amide C=O stretching (~1650 cm⁻¹) and aryl ether C-O-C vibrations (~1250 cm⁻¹) .
How is the compound screened for preliminary biological activity, and what assays are prioritized?
Methodological Answer:
- Antimicrobial Screening:
- MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Kinetics: Determine bactericidal vs. bacteriostatic effects .
- Anticancer Profiling:
- MTT Assays: Evaluate cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values compared to doxorubicin .
- Apoptosis Markers: Western blotting for caspase-3/7 activation .
Advanced Research Questions
How do electronic effects of the 4-fluorophenoxy and 3-acetylphenyl groups influence reaction mechanisms in derivative synthesis?
Methodological Answer:
- Electron-Withdrawing Effects: The 4-fluorophenoxy group deactivates the benzene ring, directing electrophilic substitution to the meta position .
- Acetyl Group Reactivity: The acetyl moiety undergoes nucleophilic attack in cross-coupling reactions (e.g., Suzuki-Miyaura), but steric hindrance from the 3-position necessitates bulky ligands (e.g., SPhos) .
- DFT Calculations: Predict regioselectivity in substitution reactions by analyzing frontier molecular orbitals (HOMO/LUMO) .
What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dosage-Dependent Effects: Re-evaluate activity at varying concentrations (e.g., 1–100 µM) to identify non-linear responses .
- Solubility Artifacts: Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via HPLC .
- Target Selectivity Profiling: Perform kinase inhibition assays to rule off-target effects .
How can computational modeling predict structure-activity relationships (SAR) for analogs?
Methodological Answer:
- Molecular Docking: Simulate binding to targets like COX-2 or EGFR using AutoDock Vina, focusing on hydrogen bonds between the acetamide and catalytic residues .
- QSAR Models: Correlate logP values with cytotoxicity using partial least squares regression; fluorophenoxy groups enhance membrane permeability .
- MD Simulations: Assess conformational flexibility of the acetamide linker over 100-ns trajectories .
What analytical methods quantify degradation products under physiological conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (HCl 0.1M), basic (NaOH 0.1M), oxidative (H₂O₂ 3%), and photolytic conditions .
- LC-MS/MS: Identify hydrolysis products (e.g., 4-fluorophenol) and acetylphenyl fragments using a C18 column and ESI+ ionization .
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months to simulate long-term degradation .
How does the crystal packing of analogs inform solid-state stability and formulation?
Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O, N-H···F) driving packing efficiency .
- Thermogravimetry (TGA): Measure decomposition onset temperatures; fluorophenoxy groups enhance thermal stability (>200°C) .
- Polymorph Screening: Use solvent evaporation (e.g., ethanol/water) to identify stable forms for tablet formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
